molecular formula C8H9BrN2 B2612515 5-(Bromomethyl)-2-cyclopropylpyrimidine CAS No. 1823028-59-6

5-(Bromomethyl)-2-cyclopropylpyrimidine

Cat. No. B2612515
M. Wt: 213.078
InChI Key: NWEIVOXHMYZHOV-UHFFFAOYSA-N
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Description

Compounds like “5-(Bromomethyl)-2-cyclopropylpyrimidine” belong to a class of organic compounds known as halomethylated compounds. These are characterized by a halogen atom linked to a methyl group, which is then attached to another carbon atom .


Synthesis Analysis

The synthesis of halomethylated compounds often involves the use of halogenating agents such as N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a suitable solvent . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Halomethylated compounds can undergo various chemical reactions, including substitution reactions, elimination reactions, and coupling reactions . The exact reactions would depend on the specific structure of the compound and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These may include melting point determination, solubility testing, and spectroscopic analyses .

Scientific Research Applications

Synthesis of Antiviral Compounds

The precursor 5-(Bromomethyl)-2-cyclopropylpyrimidine is instrumental in synthesizing various antiviral compounds, including 5-substituted-2,4-diaminopyrimidines. These derivatives have shown pronounced antiretroviral activity comparable to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations. This discovery is significant in the ongoing search for more effective antiviral therapies, particularly against retroviruses (Hocková et al., 2003).

Rosuvastatin Synthesis

In pharmaceutical synthesis, particularly for statins like rosuvastatin, the compound serves as a key intermediate. An efficient synthetic approach has been reported, highlighting its role in preparing rosuvastatin, a widely used lipid-lowering medication. This methodology emphasizes the compound's utility in streamlining the production process of therapeutically important drugs (Šterk et al., 2012).

Metal-Complexing Molecular Rods

The compound is also pivotal in creating metal-complexing molecular rods, offering a pathway to synthesizing 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These structures are crucial for developing molecular electronics and photonics, showcasing the compound's versatility beyond pharmaceutical applications (Schwab et al., 2002).

C-C Coupling and Nucleophilic Aromatic Substitution

Research has demonstrated the compound's role in facilitating C-C coupling and nucleophilic aromatic substitution reactions. This chemical versatility is crucial in synthesizing arylylated pyrimidines, which are important for developing new materials and active pharmaceutical ingredients (Verbitskiy et al., 2013).

Antimicrobial and Antifungal Applications

Finally, derivatives of 5-(Bromomethyl)-2-cyclopropylpyrimidine have been investigated for their antimicrobial and antifungal properties. This research contributes to the ongoing search for new, more effective treatments against a variety of pathogenic microorganisms, underscoring the compound's potential in developing new antimicrobial agents (Lanjewar et al., 2009).

Safety And Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. Generally, halomethylated compounds can be hazardous due to their reactivity and potential toxicity .

Future Directions

The future directions in the study of such compounds could involve the development of safer and more efficient synthetic methods, exploration of new reactions, and investigation of their potential applications in various fields .

properties

IUPAC Name

5-(bromomethyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIVOXHMYZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-cyclopropylpyrimidine

CAS RN

1823028-59-6
Record name 5-(bromomethyl)-2-cyclopropylpyrimidine
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